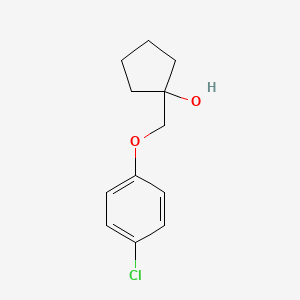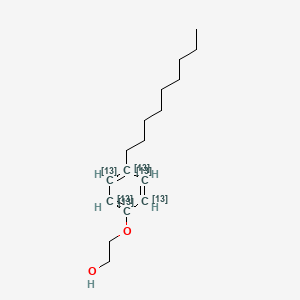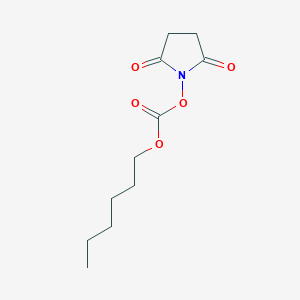
2,5-Dioxopyrrolidin-1-yl hexyl Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl hexyl carbonate is a chemical compound that has garnered interest due to its versatile applications in various fields, including chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl hexyl carbonate typically involves the reaction of hexyl chloroformate with 2,5-dioxopyrrolidin-1-yl in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl hexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form hexyl alcohol and 2,5-dioxopyrrolidin-1-yl carbonate.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate of reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted hexyl carbonates can be formed.
Hydrolysis Products: The major products of hydrolysis are hexyl alcohol and 2,5-dioxopyrrolidin-1-yl carbonate.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl hexyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and in the formation of carbonates.
Biology: It is employed in the modification of biomolecules and in the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl hexyl carbonate involves its reactivity with nucleophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of substituted products. This reactivity is utilized in various synthetic applications to modify and protect functional groups in complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar in structure but with a benzyl group instead of a hexyl group.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Another related compound with a different functional group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl hexyl carbonate is unique due to its hexyl group, which imparts different physical and chemical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C11H17NO5 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) hexyl carbonate |
InChI |
InChI=1S/C11H17NO5/c1-2-3-4-5-8-16-11(15)17-12-9(13)6-7-10(12)14/h2-8H2,1H3 |
Clave InChI |
OAJILEUSJJQDFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


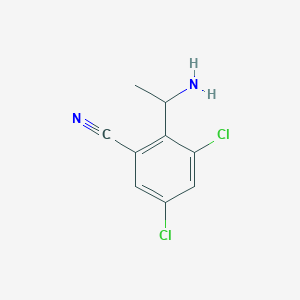

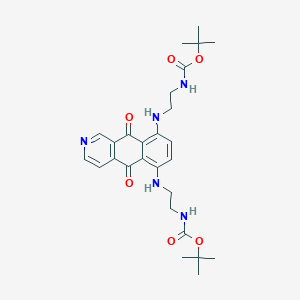

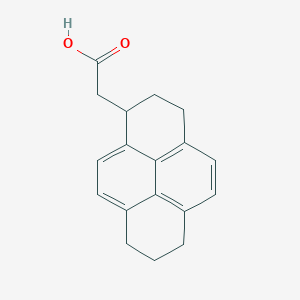

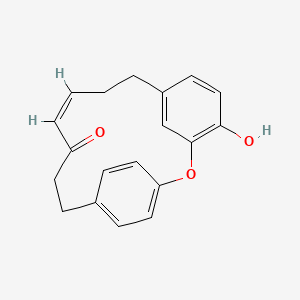

![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
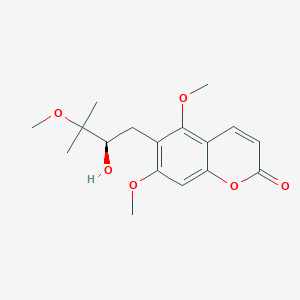
![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)
